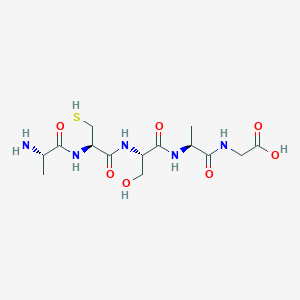
L-Alanyl-L-cysteinyl-L-seryl-L-alanylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-L-cysteinyl-L-seryl-L-alanylglycine is a peptide composed of five amino acids: alanine, cysteine, serine, alanine, and glycine. This compound has a molecular formula of C14H25N5O7S and a molecular weight of 407.443 Da
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-cysteinyl-L-seryl-L-alanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may involve solution-phase synthesis for certain steps to reduce costs and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanyl-L-cysteinyl-L-seryl-L-alanylglycine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Carbodiimides for coupling reactions, trifluoroacetic acid (TFA) for deprotection.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with various functional groups.
Wissenschaftliche Forschungsanwendungen
L-Alanyl-L-cysteinyl-L-seryl-L-alanylglycine has diverse applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and biosensors.
Wirkmechanismus
The mechanism of action of L-Alanyl-L-cysteinyl-L-seryl-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The cysteine residue can form disulfide bonds, influencing the peptide’s conformation and activity. The serine and glycine residues contribute to the peptide’s flexibility and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanylglycine: A dipeptide with similar structural properties but lacking the cysteine and serine residues.
L-Cysteinyl-L-seryl-L-alanylglycine: A tetrapeptide with a similar sequence but missing one alanine residue.
Uniqueness
L-Alanyl-L-cysteinyl-L-seryl-L-alanylglycine is unique due to its specific sequence, which includes both cysteine and serine residues. This combination allows for unique structural and functional properties, such as the ability to form disulfide bonds and participate in hydrogen bonding .
Eigenschaften
CAS-Nummer |
847831-91-8 |
|---|---|
Molekularformel |
C14H25N5O7S |
Molekulargewicht |
407.45 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C14H25N5O7S/c1-6(15)11(23)19-9(5-27)14(26)18-8(4-20)13(25)17-7(2)12(24)16-3-10(21)22/h6-9,20,27H,3-5,15H2,1-2H3,(H,16,24)(H,17,25)(H,18,26)(H,19,23)(H,21,22)/t6-,7-,8-,9-/m0/s1 |
InChI-Schlüssel |
OHZRMAMYPISCDI-JBDRJPRFSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane](/img/structure/B14198933.png)
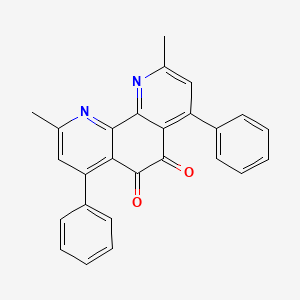
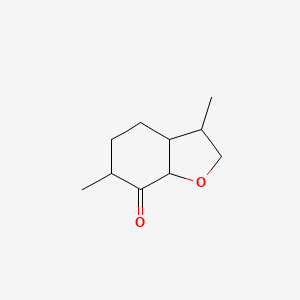
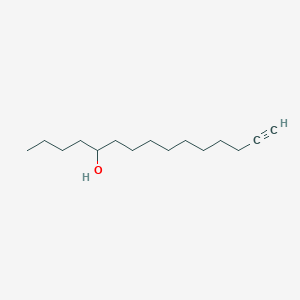
![2-[(1,1,1-Trifluorooctan-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14198954.png)
![N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198959.png)
![2-{[(1S,2R)-1-Cyclohexyl-2-methylbut-3-en-1-yl]amino}-3-methylphenol](/img/structure/B14198960.png)
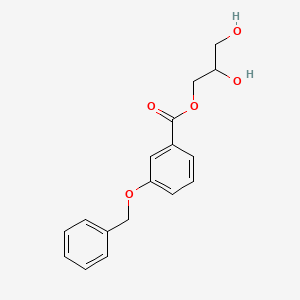
![Thiourea, [7-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14198973.png)
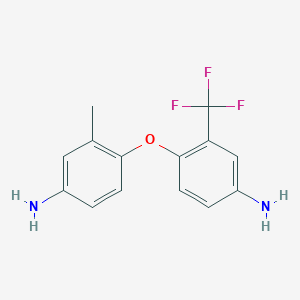
propanedinitrile](/img/structure/B14198985.png)
![2-[3-(4-Chloro-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14198990.png)
![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14199017.png)
